1-Bromo-7-chloronaphthalene

Overview

Description

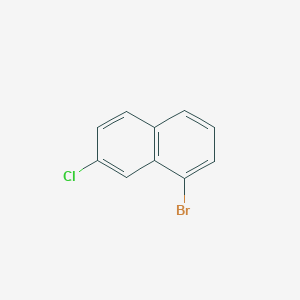

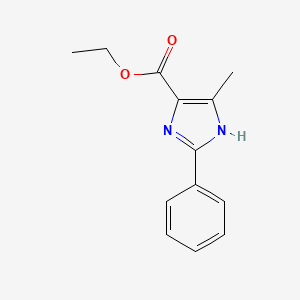

1-Bromo-7-chloronaphthalene is a chemical compound with the molecular formula C10H6BrCl . It serves as an intermediate for the synthesis of biaryl compounds via cross-coupling reactions .

Synthesis Analysis

The synthesis of this compound involves a reaction of 8-chloronaphthalen-1-amine with TsOH•H2O in MeCN. A solution of NaNO2 and CuBr in H2O is added at -5 °C, and the reaction mixture is stirred at 25 °C for 12 hours . The reaction mixture is then added to a saturated Na2SO3 solution, stirred, and extracted with ethyl acetate. The combined organic layers are washed, dried, filtered, and concentrated under reduced pressure to give a residue. The residue is purified by column chromatography to give this compound .Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring substituted with a bromine atom at the 1-position and a chlorine atom at the 7-position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 241.512 Da, a density of 1.6±0.1 g/cm3, a boiling point of 318.2±15.0 °C at 760 mmHg, and a flash point of 156.7±10.5 °C .Scientific Research Applications

Solubility Studies

- The solubility of bromoderivatives in 1-bromonaphthalene has been studied, providing insights into their behavior in different solvents and temperatures, which is crucial for various chemical processes (Semenov, Charykov, & Axel’rod, 2010).

Molecular Interactions

- Investigations into the structure of liquid 1-chloronaphthalene using X-ray diffraction have provided valuable information about intermolecular interactions, which is important for understanding its properties and potential applications (Drozdowski, 2000).

Photophysical Studies

- Studies on the internal and external heavy-atom effects in halonaphthalene adducts have implications for understanding photophysical behaviors, relevant in fields like photonics (Elbjeirami et al., 2007).

Atmospheric Oxidation Mechanisms

- Research into the atmospheric oxidation of 1-chloronaphthalene provides insights into environmental interactions and degradation processes, crucial for ecological and atmospheric studies (Cui et al., 2018).

Application in Polymer Photovoltaics

- The use of 1-chloronaphthalene in solvent mixtures for polymer photovoltaic devices shows its potential in enhancing the efficiency of solar cells, indicating its role in renewable energy technologies (Chen, Tseng, & Ko, 2008).

Decomposition Studies

- Studies on the decomposition of 1-chloronaphthalene under electron beam irradiation in various gas matrices shed light on its breakdown and transformation, which is important for waste management and environmental remediation (Sun et al., 2007).

Electrowetting Optics

- Research on the use of 1-chloronaphthalene in electrowetting optics demonstrates its potential in developing advanced optical devices, which can have applications in displays and imaging technologies (Zhang et al., 2009).

Safety and Hazards

Future Directions

1-Bromo-7-chloronaphthalene is primarily used as an intermediate in the preparation of a series of quinazoline compounds, and biological inhibitors and drug compositions of KRas G12C and KRas G12D that regulate biological processes . These inhibitors have played a significant role in the treatment of central nervous system diseases and other diseases .

Properties

IUPAC Name |

1-bromo-7-chloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVPHXPGHQNPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Cl)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10492917 | |

| Record name | 1-Bromo-7-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29016-72-6 | |

| Record name | 1-Bromo-7-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chlorodibenzo[b,f]oxepin-10(11h)-one](/img/structure/B1611062.png)

![Ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate](/img/structure/B1611066.png)

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(bromomethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B1611067.png)

![4-(Chloromethyl)benzo[d][1,3]dioxole](/img/structure/B1611073.png)